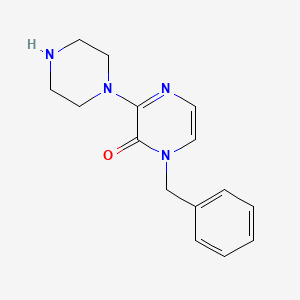
1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is part of the quinolone family, which is renowned for its antibacterial properties and has been extensively studied for its potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine. This is followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the amidation of the methyl ester with primary amines in boiling ethanol, followed by conversion to water-soluble hydrochlorides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, potentially altering its biological activity.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield brominated or chlorinated derivatives, while oxidation can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: It has potential therapeutic applications, particularly as an antibacterial agent.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . This mechanism is similar to that of other quinolone antibiotics.
Comparación Con Compuestos Similares
Oxolinic Acid: Another quinoline derivative with antibacterial properties.
Nalidixic Acid: A first-generation quinolone used to treat urinary tract infections.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: 1-Ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methoxy groups contribute to its solubility and reactivity, making it a valuable compound for further chemical modifications and therapeutic applications.
Propiedades
Número CAS |
32932-16-4 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
1-ethyl-6,7-dimethoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-4-15-7-9(14(17)18)13(16)8-5-11(19-2)12(20-3)6-10(8)15/h5-7H,4H2,1-3H3,(H,17,18) |
Clave InChI |
AQSHMNAUMUNUHZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



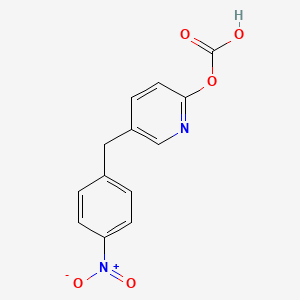
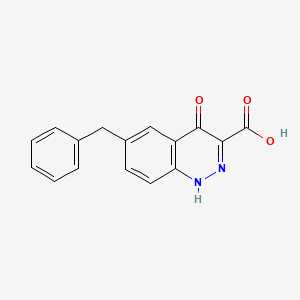
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B11848653.png)
![2-(Trifluoromethoxy)-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11848656.png)
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B11848660.png)
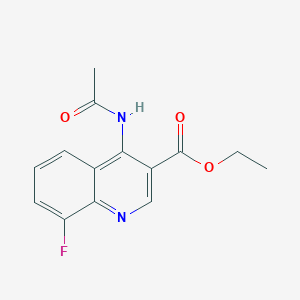
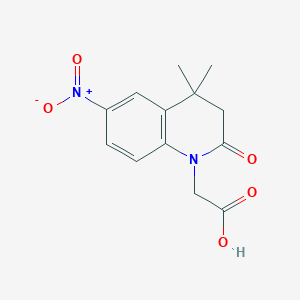
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)


